

Application Note: Determination of Sulfanitran Residues in Chicken Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfanitran

Cat. No.: B1682703

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Abstract

This application note presents a highly sensitive and selective method for the quantification of **sulfanitran** residues in chicken tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. The developed LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides reliable and accurate quantification of **sulfanitran**, meeting the stringent requirements for food safety analysis. This method is suitable for routine monitoring of **sulfanitran** residues in poultry products to ensure compliance with regulatory limits.

Introduction

Sulfanitran is a sulfonamide antibiotic used in the poultry industry for the prevention and treatment of coccidiosis. The potential for drug residues to remain in edible tissues necessitates robust analytical methods to monitor its presence and ensure food safety. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in food products of animal origin. Consequently, the development of sensitive and reliable analytical methods for the determination of **sulfanitran** in chicken tissue is of paramount importance for consumer protection. This application note details a validated LC-MS/MS method for the routine analysis of **sulfanitran** residues in chicken muscle.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of **sulfanitran** from chicken tissue.^{[1][2]}

a. Reagents and Materials:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (FA), 88%
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Dispersive SPE sorbent (e.g., PSA - primary secondary amine)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes

b. Extraction:

- Weigh 5 g (± 0.05 g) of homogenized chicken muscle tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of 1% acetic acid in acetonitrile.
- Add the appropriate amount of **sulfanitran** standard solution for spiked samples.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.

c. Dispersive SPE Cleanup:

- Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO_4 .
- Vortex for 30 seconds.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.
- Transfer an aliquot of the supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C .
- Reconstitute the residue in 1 mL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[\[1\]](#)

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

a. LC Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water[\[3\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile[\[3\]](#)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B

- 5-6 min: 90% B
- 6-6.1 min: 90-10% B
- 6.1-8 min: 10% B

b. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive^[4]
- Scan Type: Multiple Reaction Monitoring (MRM)^[4]
- Source Temperature: 550°C
- Ion Spray Voltage: 5500 V
- Nebulizer Gas: 55 psi
- Auxiliary Gas: 55 psi
- Curtain Gas: 40 psi

Data Presentation

Table 1: MRM Transitions and Mass Spectrometric Parameters for Sulfanitran

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Declustering Potential (V)	Collision Energy (eV)
Sulfanitran	336.0	156.1	108.1	80	30 (for 156.1) / 45 (for 108.1)

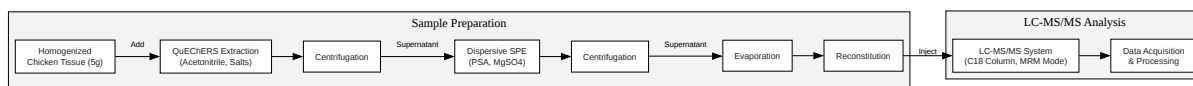
Data synthesized from publicly available resources.

Table 2: Method Validation Parameters for Sulfanitran in Chicken Tissue

Parameter	Result
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.1 - 2.0 $\mu\text{g/kg}$
Limit of Quantification (LOQ)	0.5 - 5.0 $\mu\text{g/kg}$
Recovery (%)	85 - 110%
Precision (RSD%)	< 15%

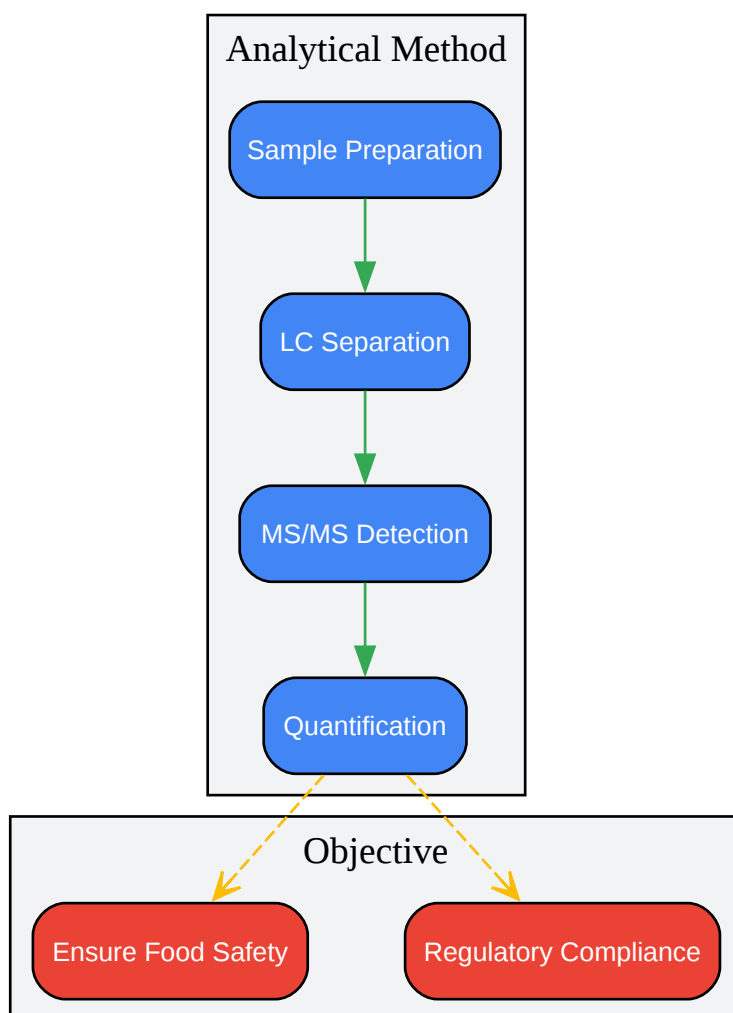
These values represent typical performance and may vary based on instrumentation and laboratory conditions. Data compiled from multiple sources.[3][5]

Visualizations



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Caption: Experimental workflow for **Sulfanitran** analysis.



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Caption: Logical relationship of the analytical process.

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the determination of **sulfanitran** residues in chicken tissue. The sample preparation is efficient, and the analytical method is highly selective and sensitive, allowing for the detection and quantification of **sulfanitran** at levels well below the established MRLs. This application note serves as a comprehensive guide for food safety laboratories, researchers, and drug development professionals involved in the monitoring of veterinary drug residues in poultry.

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